Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate

Description

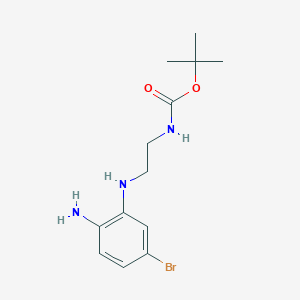

Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate is a carbamate derivative featuring a tert-butyl-protected amine group linked to an ethyl chain, which is further substituted with a 2-amino-5-bromophenyl moiety. This compound is structurally significant in organic synthesis, particularly in medicinal chemistry, where carbamates are widely used as protective groups for amines during multi-step reactions .

Properties

Molecular Formula |

C13H20BrN3O2 |

|---|---|

Molecular Weight |

330.22 g/mol |

IUPAC Name |

tert-butyl N-[2-(2-amino-5-bromoanilino)ethyl]carbamate |

InChI |

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)17-7-6-16-11-8-9(14)4-5-10(11)15/h4-5,8,16H,6-7,15H2,1-3H3,(H,17,18) |

InChI Key |

IOWVNWZRIQAUAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=CC(=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(2-amino-5-bromophenylamino)ethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate involves its interaction with specific molecular targets. The amino and bromophenyl groups allow it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Tert-butyl 2-(2-amino-5-fluorophenyl)methylcarbamate (CAS 756839-26-6)

- Structure : Features a fluorine atom at the 5-position of the phenyl ring instead of bromine.

- Molecular Formula : C₁₂H₁₇FN₂O₂ .

- Molecular Weight : 240.27 g/mol .

- Key Differences: Electron Effects: Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the aromatic ring compared to bromine, which is less electronegative but more polarizable. Steric Impact: Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 1.47 Å) may hinder reactions requiring planar transition states (e.g., Suzuki couplings) .

tert-Butyl (2-bromo-3-fluorobenzyl)carbamate

- Synthesis : Prepared via palladium-catalyzed coupling with 2-[(E)-2-ethoxyvinyl]borolane, yielding 56.6% .

- Reactivity: Bromine at the 2-position and fluorine at the 3-position create steric hindrance, reducing coupling efficiency compared to non-halogenated analogs.

Ether- and Alkyl-Substituted Carbamates

tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate

- Synthesis: Achieved 89% yield via reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate .

- Applications : The hydroxyethoxy group enhances water solubility, making it useful in hydrophilic prodrug designs.

tert-Butyl 2-(2-(prop-2-ynyloxy)ethoxy)ethylcarbamate

- Synthesis : 75% yield via NaH-mediated alkylation of propargyl alcohol .

- Key Feature : The propargyl group enables click chemistry applications (e.g., azide-alkyne cycloaddition), a versatility absent in brominated analogs.

Aromatic Ring-Modified Derivatives

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS 654056-82-3)

tert-Butyl N-[2-(2-methyl-1H-indol-1-yl)ethyl]carbamate

- Structure : Replaces the bromophenyl group with a methylindole moiety .

- Biological Relevance: Indole’s π-π stacking capability enhances binding to aromatic residues in proteins, a property less pronounced in bromophenyl derivatives.

Research Findings and Implications

- Halogen Effects : Bromine’s polarizability enhances van der Waals interactions in drug-receptor binding, while fluorine’s electronegativity improves metabolic stability .

- Synthetic Challenges : Bulky substituents (e.g., bromine) reduce yields in palladium-catalyzed reactions due to steric clashes with catalysts .

- Solubility Trade-offs : Hydrophilic groups (e.g., hydroxyethoxy) improve aqueous solubility but may reduce cell membrane penetration compared to lipophilic brominated analogs .

Biological Activity

Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate is a synthetic organic compound that has attracted attention for its potential biological activities. This compound features a unique structure that combines a tert-butyl carbamate group with an amino-substituted aromatic ring, making it a candidate for various applications in medicinal chemistry and biochemical research.

Chemical Structure and Properties

- Chemical Formula : C12H16BrN3O2

- Molecular Weight : 303.18 g/mol

- CAS Number : [insert CAS number here]

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially affecting pathways involved in cell signaling and metabolism.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against certain bacterial strains, indicating its potential as an antimicrobial agent. For instance, studies have shown that it can inhibit the growth of Escherichia coli at concentrations ranging from 8 to 32 mg/mL, although no significant activity was observed against wild-type strains due to efflux pump mechanisms.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated using human liver cell lines (HepG2). Results indicate that while the compound possesses some cytotoxic properties, it demonstrates a selectivity profile that may allow for therapeutic applications with minimized side effects.

Enzyme Inhibition Studies

Recent research has focused on the compound's ability to inhibit specific enzymes linked to bacterial resistance. For example:

- Type I Signal Peptidase Inhibition : The compound has been shown to inhibit type I signal peptidase in E. coli, a critical enzyme involved in protein processing. This inhibition could lead to the disruption of bacterial growth and viability.

| Compound | IC50 (mM) | Target Enzyme |

|---|---|---|

| This compound | 0.056 - 0.071 | Type I Signal Peptidase |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

- Absorption : The compound shows high gastrointestinal absorption.

- Blood-Brain Barrier Permeability : It is predicted to permeate the blood-brain barrier, which could have implications for central nervous system targets.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | [Insert structure] | Moderate enzyme inhibition |

| Compound B | [Insert structure] | High cytotoxicity against cancer cells |

This comparative analysis highlights the unique properties of this compound in relation to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.